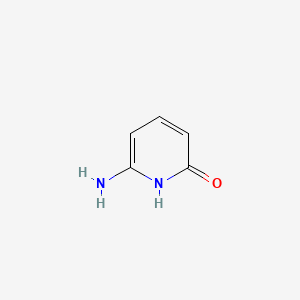

2-Amino-6-hydroxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-4-2-1-3-5(8)7-4/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIHQARPYPNHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965861 | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59315-47-8, 59315-50-3, 5154-00-7 | |

| Record name | 6-Amino-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59315-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Aminopyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-2(1H)-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059315503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5154-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Imino-1,6-dihydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Amino-6-hydroxypyridine" fundamental properties

A Technical Guide to 2-Amino-6-hydroxypyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Characterized by its dual amino and hydroxyl functionalities on a pyridine scaffold, its true chemical nature is dominated by a fascinating lactam-lactim tautomerism. This equilibrium profoundly influences its reactivity, physicochemical properties, and, consequently, its application in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, spectroscopic signature, a representative synthetic pathway, and its established role in the creation of biologically active compounds, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous blockbuster drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also providing a key structural element for binding to biological targets. This compound (AHP) represents a particularly valuable derivative of this class. Its bifunctional nature—a nucleophilic amino group and a hydrogen-bonding hydroxyl group—makes it a versatile synthon for constructing more complex, biologically active molecules.[3] Its utility is not merely as a static scaffold but as a dynamic chemical entity, governed by a subtle yet powerful tautomeric equilibrium that is central to its reactivity and function.

Core Physicochemical Properties and Tautomeric Nature

AHP is typically a white to light-yellow crystalline solid, soluble in water and other polar solvents due to its capacity for hydrogen bonding.[3] A summary of its key physical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5154-00-7 | [3][4][5] |

| Molecular Formula | C₅H₆N₂O | [4][5][6][7] |

| Molecular Weight | 110.11 g/mol | [4][5][6][8] |

| Appearance | White to light yellow crystalline powder | [3][6] |

| Melting Point | 211-212 °C | [6] |

| Boiling Point | 358.7 ± 35.0 °C (Predicted) | [6] |

| pKa | 10.32 ± 0.10 (Predicted) | [6] |

| Solubility | Soluble in water | [3] |

The Critical Concept: Lactam-Lactim Tautomerism

The most important fundamental property of AHP is its existence as an equilibrium mixture of two tautomers: the aromatic lactim form (this compound) and the non-aromatic lactam form (6-amino-2(1H)-pyridinone).[6] In polar solvents like water and in the solid state, the equilibrium heavily favors the lactam tautomer due to its greater dipole moment and ability to form stable hydrogen-bonded dimers.[3][9] In non-polar solvents, the lactim form can be more populated.[3] This tautomerism is the single most critical factor dictating the molecule's reactivity and spectroscopic properties.

Caption: Lactam-Lactim tautomerism of this compound.

Spectroscopic Characterization

The tautomeric equilibrium is directly observable via spectroscopic methods. Understanding these signatures is crucial for reaction monitoring and structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear distinction between the two forms. The lactim tautomer will exhibit a broad absorption band characteristic of an O-H stretch (approx. 3200-3600 cm⁻¹). In contrast, the dominant lactam form will show a sharp N-H stretching band (approx. 3300-3500 cm⁻¹) and a strong carbonyl (C=O) stretching absorption around 1650 cm⁻¹, which is a definitive marker for the pyridone structure.[10][11] The spectrum will also show characteristic N-H scissoring vibrations around 1620 cm⁻¹.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton chemical shifts are highly sensitive to the electronic environment. In the aromatic lactim form, the ring protons would appear in the typical aromatic region (approx. 6.5-8.0 ppm). In the favored lactam form, the protons on the C=C double bonds are shifted upfield compared to a true aromatic system. The N-H protons of the amino group and the ring will appear as broad signals that can be exchanged with D₂O.[12][13]

-

¹³C NMR : The most telling signal is that of the carbonyl carbon in the lactam form, which appears significantly downfield (approx. 160-170 ppm), a region distinct from the aromatic carbons of the lactim form.

-

Synthesis and Reactivity

A common and practical laboratory synthesis of aminohydroxypyridines involves the hydrolysis of a corresponding halogenated precursor, such as 2-amino-6-chloropyridine. The chloro-substituent is an effective leaving group for nucleophilic aromatic substitution.

Caption: Synthetic workflow for this compound.

Protocol: Synthesis via Hydrolysis of 2-Amino-6-chloropyridine

-

Rationale : This protocol leverages the reactivity of the C-Cl bond at an electron-deficient pyridine ring position, which is susceptible to nucleophilic attack by hydroxide. The reaction is driven to completion by heating under reflux.

-

Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq).[14][15]

-

Reagent Addition : Add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 3.0-5.0 eq). The use of a stoichiometric excess of NaOH ensures the complete conversion of the starting material.

-

Heating : Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

-

Workup - Neutralization : Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully neutralize the solution to approximately pH 7 by the dropwise addition of concentrated hydrochloric acid (HCl). This step is critical as it protonates the resulting sodium salt to yield the desired hydroxyl group and precipitates the product, which has lower solubility in neutral water.

-

Isolation : Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

-

Purification : Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the final, pure this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a scaffold for building potent and selective therapeutic agents. A prime example is its use in the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, which have been identified as a novel class of selective aldose reductase inhibitors.[16]

Aldose Reductase and Diabetic Complications : Aldose reductase is a key enzyme in the polyol pathway, which converts glucose to sorbitol.[17][18] In hyperglycemic conditions associated with diabetes, this pathway becomes overactive, leading to an accumulation of sorbitol that contributes to long-term diabetic complications like neuropathy, nephropathy, and cataracts.[17] Therefore, inhibiting aldose reductase is a major therapeutic strategy.[17]

The this compound moiety can be condensed with β-keto esters to form the core pyridopyrimidine scaffold found in these inhibitors.[16] The structure allows for diverse substitutions to optimize binding to the enzyme's active site.

Caption: Role of AHP in synthesizing Aldose Reductase Inhibitors.

Safety, Handling, and Storage

As a bioactive chemical, proper handling of this compound is essential. It is classified as harmful and an irritant.

Table 2: Hazard Identification and Safety Precautions

| Hazard Class | GHS Pictogram | Precautionary Statement | Reference(s) |

| Acute Toxicity, Oral | GHS07 | Harmful if swallowed. | [15] |

| Skin Irritation | GHS07 | Causes skin irritation. | [15] |

| Eye Irritation | GHS07 | Causes serious eye irritation. | [15] |

| Respiratory Irritation | GHS07 | May cause respiratory irritation. | [15] |

Standard Laboratory Handling Protocol

-

Engineering Controls : Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.

-

Dispensing : When weighing and dispensing the solid, avoid generating dust. Use a spatula and weigh onto a tared weigh boat or paper inside the fume hood.

-

Spill Response : In case of a spill, cordon off the area. For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place into a sealed container for chemical waste disposal. Do not use water to clean up as it may increase the dispersion of the material.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6] Keep in a dark place under an inert atmosphere for long-term stability.[6]

-

Disposal : Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple heterocyclic compound; it is a dynamic chemical tool whose properties are governed by a delicate tautomeric balance. This unique characteristic, combined with its bifunctional nature, makes it an exceptionally valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of enzyme inhibitors. A thorough understanding of its properties, from its spectroscopic signature to its safe handling, is paramount for any researcher aiming to unlock its full potential in the pursuit of novel therapeutics.

References

- This compound - ChemBK. (2024). ChemBK. [Link]

- Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. Ivan Huc. [Link]

- This compound | C5H6N2O | CID 101007. PubChem, NIH. [Link]

- Tautomeric forms of bases. Luno. [Link]

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. [Link]

- [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000296).

- 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246. PubChem, NIH. [Link]

- Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold. PubMed Central, NIH. [Link]

- Synthesis method of 2-amino-5-hydroxypyridine.

- Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). NIH. [Link]

- 2-amino-3-hydroxypyridine and its preparation method and purific

- Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors. PubMed. [Link]

- Process for the production of 2-amino-3-hydroxypyridines.

- Process for the preparation of 2-amino-alkylpyridines.

- 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6).

- Infrared and Resonance Raman Spectroscopies. Encyclopedia.pub. [Link]

- 2-Aminopyridine. NIST WebBook. [Link]

- Design and synthesis of potent and selective aldose reductase inhibitors based on pyridylthiadiazine scaffold. PubMed. [Link]

- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. FLORE. [Link]

- Special Issue : Aldose Reductase: Functions, Inhibitors and Molecular Mechanisms. MDPI. [Link]

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC, NIH. [Link]

- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chimia.ch [chimia.ch]

- 4. Two competitive routes in the lactim-lactam phototautomerization of a hydroxypyridine derivative cation in water: dissociative mechanism versus water-assisted proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. iamluno.com [iamluno.com]

- 7. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 8. tsijournals.com [tsijournals.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 12. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]

- 13. 2-Amino-6-chloropyridine | 45644-21-1 [chemicalbook.com]

- 14. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and evaluation of rhodanine derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design and synthesis of potent and selective aldose reductase inhibitors based on pyridylthiadiazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminohydroxypyridine Saga: A Technical Guide to a Century of Discovery and Therapeutic Innovation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aminohydroxypyridine scaffold, a seemingly simple heterocyclic structure, has been the wellspring of a remarkable journey of scientific discovery and therapeutic advancement. From early, rudimentary synthetic methods to its pivotal role in managing iron overload and its emergence as a privileged structure in modern drug discovery, the story of aminohydroxypyridines is one of evolving chemical ingenuity and deepening biological understanding. This in-depth technical guide provides a comprehensive historical narrative of aminohydroxypyridine research, detailing the evolution of synthetic methodologies, the elucidation of their diverse mechanisms of action, and their expanding therapeutic applications. We will explore key milestones, from the foundational chemistries of the early 20th century to the sophisticated structure-activity relationship studies and advanced analytical techniques that are shaping their future. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis, characterization, and application of this versatile class of molecules.

A Historical Timeline: From Obscurity to a "Privileged" Scaffold

The journey of aminohydroxypyridines from chemical curiosities to indispensable tools in medicine is a testament to the incremental and often serendipitous nature of scientific progress. While pyridine itself was first isolated in the 19th century from coal tar, the systematic exploration of its derivatives, particularly the aminohydroxy-substituted isomers, began in earnest in the early 20th century.[1]

A significant early milestone can be traced back to a 1932 patent that described a process for preparing an "amino-hydroxy-pyridine" by treating alpha-alpha-diamino-pyridine with a mineral acid.[2] This early work laid the groundwork for future synthetic explorations. The mid-20th century saw a burgeoning interest in pyridine chemistry, with researchers developing various methods for the synthesis of aminopyridine and hydroxypyridine derivatives, often as intermediates for other chemical targets.[1]

The latter half of the 20th century marked a turning point with the discovery of the potent iron-chelating properties of 3-hydroxy-4-pyridinones. This discovery was a paradigm shift, propelling these compounds into the clinical arena for the treatment of iron overload disorders. The development of Deferiprone, an orally active iron chelator, was a landmark achievement that showcased the therapeutic potential of this scaffold.

The dawn of the 21st century has witnessed an explosion of interest in aminohydroxypyridine derivatives for a much broader range of therapeutic applications. Their unique structural and electronic properties have positioned them as "privileged scaffolds" in drug discovery, leading to the development of potent kinase inhibitors, anti-inflammatory agents, and novel therapeutics for neurodegenerative diseases.[3][4]

Caption: A timeline of key milestones in aminohydroxypyridine research.

The Evolving Art of Synthesis: From Brute Force to Finesse

The historical development of synthetic routes to aminohydroxypyridines mirrors the broader advancements in organic chemistry. Early methods were often characterized by harsh reaction conditions and low yields. As the demand for these compounds grew, more sophisticated and efficient synthetic strategies emerged.

Foundational Synthetic Approaches

Historically, the synthesis of aminohydroxypyridines often involved multi-step processes starting from readily available pyridine precursors. Common strategies included:

-

Nitration followed by reduction: The nitration of a hydroxypyridine, followed by the reduction of the nitro group to an amine, was a classical approach.

-

Nucleophilic aromatic substitution: Displacement of a leaving group, such as a halogen, on the pyridine ring with an amino or hydroxyl group.

-

Ring-closing condensation reactions: Building the pyridine ring from acyclic precursors.

A notable early example is the synthesis of 2-amino-3-hydroxypyridine, which could be prepared by the reduction of 2-hydroxy-3-nitropyridine.[5]

Modern Synthetic Methodologies

Contemporary synthetic chemistry offers a diverse toolkit for the efficient and regioselective synthesis of aminohydroxypyridine isomers. These methods often employ milder reaction conditions and offer greater functional group tolerance.

Detailed Protocol: Synthesis of 2-Amino-5-hydroxypyridine via Catalytic Hydrogenation

This protocol outlines a common and efficient method for the synthesis of 2-amino-5-hydroxypyridine from 5-(benzyloxy)pyridin-2-amine.[3][5]

Materials:

-

5-(benzyloxy)pyridin-2-amine

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol

-

Toluene

-

Hydrogen gas

-

Autoclave

-

Filtration apparatus

Procedure:

-

Charge an autoclave with 5-(benzyloxy)pyridin-2-amine, ethanol, and a toluene solution containing 10% Pd/C.

-

Purge the autoclave with an inert gas (e.g., argon) and then introduce hydrogen gas to a pressure of 0.2 MPa.

-

Stir the reaction mixture at 25°C for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion of the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

Remove the Pd/C catalyst by filtration through a pad of celite, and wash the filter cake with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield 2-amino-5-hydroxypyridine. A 92% yield can be achieved with this method.[5]

Caption: A generalized workflow for the synthesis of 2-amino-5-hydroxypyridine.

Therapeutic Applications: A Scaffold of Diverse Biological Activity

The aminohydroxypyridine core has proven to be a remarkably versatile scaffold for the development of therapeutics targeting a wide array of diseases.

The Iron Chelators: A Landmark in a Million Lives

The most well-established therapeutic application of aminohydroxypyridines is in the management of iron overload, a life-threatening condition in patients with thalassemia and other transfusion-dependent anemias. The 3-hydroxy-4-pyridinone moiety is a highly efficient and selective binder of ferric iron (Fe³⁺).

Mechanism of Action: 3-hydroxy-4-pyridinones are bidentate ligands that form stable, neutral 3:1 complexes with Fe³⁺. This complex is then readily excreted from the body, primarily through the urine and feces. The oral bioavailability of these compounds represented a major breakthrough in chelation therapy.

Caption: The mechanism of iron chelation by 3-hydroxy-4-pyridinones.

Beyond Iron: A New Frontier in Drug Discovery

In recent years, the aminohydroxypyridine scaffold has emerged as a promising framework for the development of drugs targeting a variety of other diseases.

-

Kinase Inhibitors: The pyridine ring is a common feature in many approved kinase inhibitors.[6] Aminohydroxypyridine derivatives have been developed as potent and selective inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[7][8]

-

Anti-inflammatory Agents: Aminohydroxypyridine derivatives have demonstrated significant anti-inflammatory properties.[9][10] Their mechanisms of action are often multifactorial, involving the inhibition of pro-inflammatory enzymes and cytokines. Some studies suggest that their iron-chelating ability may contribute to their anti-inflammatory effects by modulating iron-dependent enzymes involved in the inflammatory cascade.[9]

-

Neurodegenerative Diseases: The role of metal dysregulation in neurodegenerative diseases such as Alzheimer's and Parkinson's has led to the investigation of aminohydroxypyridine derivatives as potential therapeutics. Their ability to chelate excess metal ions and their potential to modulate other disease-relevant pathways make them attractive candidates for further research.[11]

Structure-Activity Relationships: Decoding the Molecular Blueprint

The systematic modification of the aminohydroxypyridine scaffold and the subsequent evaluation of biological activity have been instrumental in optimizing their therapeutic properties. Structure-activity relationship (SAR) studies have provided invaluable insights into the molecular features required for potent and selective activity.

Early SAR studies on aminopyridines in the mid-20th century were largely empirical.[2] However, with the advent of modern computational chemistry and high-throughput screening, SAR has become a much more rational and predictive science.

Key SAR Insights for Aminohydroxypyridine Derivatives:

| Isomer/Derivative | Key Structural Features for Activity | Therapeutic Target(s) |

| 3-Hydroxy-4-pyridinones | Bidentate chelation site, lipophilicity of substituents on the nitrogen and at other ring positions. | Iron (Fe³⁺) |

| Aminopyridine Kinase Inhibitors | Specific substitution patterns on the pyridine ring and the amino group to achieve selective binding to the kinase active site. | Various protein kinases |

| Anti-inflammatory Aminohydroxypyridines | The position of the amino and hydroxyl groups, as well as the nature of other substituents, can influence the anti-inflammatory potency and mechanism of action. | COX enzymes, inflammatory cytokines |

The Analytical Toolkit: Characterizing a Chemical Chameleon

The evolution of analytical techniques has been crucial for the advancement of aminohydroxypyridine research, enabling their unambiguous characterization, purity assessment, and the study of their interactions with biological targets.

Evolution of Key Analytical Techniques:

-

Early Stages: Classical methods such as melting point, elemental analysis, and colorimetric assays were the primary tools for characterization.

-

The Spectroscopic Revolution: The development of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the mid-20th century revolutionized the structural elucidation of organic molecules.[12][13][14] These techniques provided unprecedented detail about the molecular structure and connectivity of aminohydroxypyridine isomers.

-

Modern High-Resolution Techniques: Today, a sophisticated array of analytical methods is employed, including high-field NMR (1D and 2D), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These techniques provide a comprehensive understanding of the three-dimensional structure, conformation, and purity of these compounds.

Experimental Protocol: NMR Analysis of a Pyridine Derivative

Objective: To confirm the structure and assess the purity of a synthesized aminohydroxypyridine derivative.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of the protons in the molecule.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum to determine the number and chemical environment of the carbon atoms.

-

2D NMR (optional but recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals and confirm the molecular structure.[13]

Future Perspectives: The Unfolding Potential of a Versatile Scaffold

The historical journey of aminohydroxypyridine research is far from over. The inherent versatility of this scaffold, coupled with the power of modern drug discovery technologies, promises a future rich with new therapeutic innovations.

Emerging areas of research include:

-

Targeted Drug Delivery: Conjugating aminohydroxypyridines to targeting moieties to deliver therapeutic agents to specific cells or tissues.

-

Multitargeted Ligands: Designing single molecules that can modulate multiple biological targets simultaneously, offering potential advantages in the treatment of complex diseases like cancer and neurodegenerative disorders.

-

Diagnostic Agents: Utilizing the metal-chelating properties of aminohydroxypyridines to develop novel imaging and diagnostic agents.

The continued exploration of the chemical space around the aminohydroxypyridine core, guided by a deep understanding of its historical development and a commitment to scientific rigor, will undoubtedly lead to the discovery of new medicines that will benefit human health for generations to come.

References

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- A Brief View on Pyridine Compounds. Open Access Journals.

- Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Bentham Science Publishers.

- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- Amino-hydroxy pyridine and process of preparing the same.

- Application Notes and Protocols for the Analysis of 2,3-dihydrofuro[3,2-c]pyridines using NMR and Mass Spectrometry. Benchchem.

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener

- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.

- A historical overview of protein kinases and their targeted small molecule inhibitors. PubMed.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- ²H NMR spectra line shape evolution with temperature of [D5]pyridine...

- Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hem

- A study on the anti-inflammatory effects of new deriv

- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online.

- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and G

- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.

- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

- 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. US1863676A - Amino-hydroxy pyridine and process of preparing the same - Google Patents [patents.google.com]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Research Applications of 2-Amino-6-hydroxypyridine: A Versatile Heterocyclic Building Block

Abstract

2-Amino-6-hydroxypyridine, a seemingly simple heterocyclic compound, presents a rich and multifaceted platform for advanced research in medicinal chemistry, materials science, and catalysis. Its unique structural features, most notably the tautomeric equilibrium between its hydroxy-pyridine and pyridone forms, grant it exceptional versatility as a synthetic building block. The presence of multiple hydrogen bond donors and acceptors, coupled with its ability to act as a bidentate ligand, makes it a privileged scaffold in drug discovery and a versatile component in the design of functional materials and catalysts. This guide provides an in-depth exploration of the core properties of this compound, details its proven applications with validated experimental protocols, and discusses its potential for future scientific innovation.

The Molecular Profile of this compound

This compound (CAS No. 5154-00-7) is an organic compound featuring a pyridine ring substituted with both an amino and a hydroxyl group.[1] This arrangement of functional groups is the primary driver of its chemical reactivity and utility. Typically appearing as a white to light yellow crystalline solid, it is soluble in water due to its polar functional groups.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental design.

| Property | Value | Reference |

| CAS Number | 5154-00-7 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [2][3] |

| Molecular Weight | 110.11 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 211-212 °C | [4] |

| pKa | 10.32 (Predicted) | [4] |

| Solubility | Soluble in water | [1] |

The Critical Role of Tautomerism

A fundamental characteristic of this compound is its existence as a mixture of tautomers: the aromatic enol form (this compound) and the non-aromatic keto or amide form (6-amino-2(1H)-pyridinone).[6][7] The equilibrium between these two forms is highly sensitive to the solvent environment.[8] In the gas phase, the hydroxy form is slightly favored, but in polar solvents and the solid state, the pyridone tautomer predominates due to favorable intermolecular hydrogen bonding and a large dipole moment.[6][8][9] This tautomerism is not a mere chemical curiosity; it is a critical determinant of the molecule's reactivity, directing its behavior in both biological and chemical systems. Researchers must consider this equilibrium when designing synthetic routes or interpreting biological activity, as each tautomer presents a different set of reactive sites and interaction profiles.

Detailed Experimental Protocol: Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol describes a representative synthesis based on the workflow above.

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.2 eq)

-

Polyphosphoric acid (PPA)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and polyphosphoric acid (approx. 10 times the weight of the pyridine).

-

Heating: Heat the mixture to 80-90 °C with stirring to ensure a homogeneous solution.

-

Reagent Addition: Add ethyl acetoacetate (1.2 eq) dropwise to the reaction mixture over 15 minutes.

-

Cyclization: Increase the temperature to 120-130 °C and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice with vigorous stirring.

-

Neutralization & Precipitation: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Core Application II: Ligand Design for Catalysis and Materials Science

The strategic placement of nitrogen and oxygen atoms makes this compound an excellent candidate for ligand design in coordination chemistry.

Rationale: Bidentate Chelation

The pyridone tautomer can act as a bidentate ligand, coordinating to a metal center through the exocyclic amino nitrogen and the endocyclic pyridone nitrogen or the carbonyl oxygen. This chelation effect forms a stable five- or six-membered ring with the metal ion, leading to robust and well-defined metal complexes. [10]Such complexes are central to the fields of homogeneous catalysis and the development of functional materials.

Application Focus: Homogeneous Catalysis

Amino-pyridine based ligands have been successfully employed in base metal catalysis. [11]Iron(II) complexes bearing amino-pyridine ligands, for example, have been shown to catalyze Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. [11]The electronic and steric properties of the ligand can be tuned to modulate the activity and selectivity of the metal catalyst. The this compound scaffold offers a platform to develop novel catalysts for a range of organic transformations.

Conceptual Workflow: Formation of a Schiff Base-Metal Complex

A common strategy to enhance the coordinating ability of the scaffold is to first form a Schiff base ligand by condensing the amino group with an aldehyde. This new ligand can then be complexed with a metal salt.

Detailed Experimental Protocol: Synthesis of a Schiff Base Ligand and a Cu(II) Complex

This protocol provides a method for synthesizing a Schiff base ligand from this compound and salicylaldehyde, followed by complexation with copper(II) acetate.

Materials:

-

This compound (1.0 eq)

-

Salicylaldehyde (1.0 eq)

-

Copper(II) acetate monohydrate (0.5 eq, for a 2:1 ligand-to-metal ratio)

-

Methanol or Ethanol

Procedure: Part A: Schiff Base Ligand Synthesis

-

Dissolution: Dissolve this compound in hot ethanol in a round-bottom flask.

-

Addition: To this solution, add an equimolar amount of salicylaldehyde dissolved in a minimum amount of ethanol.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. A color change and/or precipitation of the Schiff base ligand should be observed.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Part B: Copper(II) Complex Synthesis

-

Ligand Solution: Dissolve the synthesized Schiff base ligand (2.0 eq) in hot ethanol or methanol.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in the same solvent, heating gently if necessary.

-

Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

-

Reaction: Reflux the resulting mixture for 2-3 hours. A change in color and the formation of a precipitate indicates complex formation.

-

Isolation: Cool the mixture, collect the solid metal complex by vacuum filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum.

-

Characterization: Characterize the final complex using techniques such as FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Future Perspectives and Unexplored Potential

While the utility of this compound in medicinal chemistry and basic ligand design is established, several areas remain ripe for exploration. Its potential in designing fluorescent materials and chemosensors is largely untapped; the rigid, conjugated structure of its derivatives could lead to compounds with interesting photophysical properties. Furthermore, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could yield materials with novel catalytic or gas-adsorption capabilities. The continued investigation of this versatile building block is certain to unlock new and valuable applications across the scientific disciplines.

Conclusion

This compound is far more than a simple chemical reagent. Its inherent tautomerism and strategically placed functional groups provide a powerful and versatile platform for innovation. For researchers in drug discovery, it is a proven scaffold for generating biologically active compounds. For chemists in materials and catalysis, it is an adaptable ligand precursor for creating functional metal complexes. A thorough understanding of its fundamental properties, as outlined in this guide, is the key to unlocking its full potential in addressing contemporary scientific challenges.

References

- Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.

- Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. Published online January 8, 2025. [Link]

- ResearchGate. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery | Request PDF.

- Dufils, B., et al. (2021). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals, 14(7), 656. [Link]

- de F. S. Alves, C., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Published online January 6, 2026. [Link]

- Bayer AG. (1984). Process for the preparation of 2-amino-alkylpyridines.

- Ruetgerswerke AG. (1989). Process for the production of 2-hydroxypyridine.

- Council of Scientific & Industrial Research. (2003). Process for producing 2,3-diamino-6-methoxypyridine.

- Pyridium Corporation. (1932). Amino-hydroxy pyridine and process of preparing the same.

- PubChemLite. (n.d.). This compound (C5H6N2O).

- American Cyanamid Co. (1948). Preparation of 2-amino-4-hydroxy-6-methyl pteridine.

- ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.

- The Journal of Physical Chemistry. (n.d.). Gas-phase tautomeric equilibrium of 2-pyridinone and 2-hydroxypyridine by microwave spectroscopy. ACS Publications.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- WuXi Biology. (n.d.). How about Tautomers?.

- Al-Jabiri, M. H., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1543. [Link]

- Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society. Published online July 1, 2025. [Link]

- Molbase. (n.d.). This compound|5154-00-7.

- Al-dujaili, L. J., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 12(1), 1-13. [Link]

Sources

- 1. CAS 5154-00-7: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C5H6N2O | CID 101007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Amino-2-hydroxypyridine CAS#: 5154-00-7 [m.chemicalbook.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. chemtube3d.com [chemtube3d.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. experts.umn.edu [experts.umn.edu]

The Versatility of the 2-Amino-6-hydroxypyridine Scaffold: A Technical Guide to its Mechanisms of Action in Biological Systems

Introduction: The 2-Amino-6-hydroxypyridine Core - A Privileged Scaffold in Medicinal Chemistry

This compound, also known by its tautomeric name 6-amino-2(1H)-pyridinone, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development.[1] While exhibiting limited intrinsic biological activity, its true value lies in its role as a versatile and privileged scaffold. Its unique structural and electronic properties make it an ideal building block for the synthesis of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2]

The key to its versatility lies in the tautomeric equilibrium between its lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. This equilibrium is influenced by the solvent environment and dictates the molecule's hydrogen bonding capabilities, allowing it to act as both a hydrogen bond donor and acceptor. This characteristic is crucial for its interaction with biological targets such as enzymes and receptors.

This in-depth technical guide will explore the mechanisms of action of several classes of drugs and investigative compounds that utilize the this compound core. We will delve into the specific molecular interactions that drive their biological effects and provide detailed experimental protocols for their evaluation.

I. Aldose Reductase Inhibition: A Therapeutic Strategy for Diabetic Complications

Derivatives of this compound, specifically pyrido[1,2-a]pyrimidin-4-ones, have been identified as potent and selective inhibitors of aldose reductase.[3][4] This enzyme is a key player in the polyol pathway, which becomes hyperactive during hyperglycemic conditions associated with diabetes mellitus. The excessive conversion of glucose to sorbitol by aldose reductase leads to osmotic stress and is implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.

Mechanism of Action

Pyrido[1,2-a]pyrimidin-4-one derivatives synthesized from this compound act as competitive inhibitors of aldose reductase.[3][4] Their mechanism of action involves binding to the active site of the enzyme, preventing the binding of the natural substrate, glucose. Docking simulations have revealed that the pyrido[1,2-a]pyrimidin-4-one scaffold fits snugly into the enzyme's active site.[3] Key interactions include hydrogen bonding between the carbonyl group of the inhibitor and amino acid residues in the active site. Furthermore, phenolic or catechol moieties often incorporated into these derivatives play a crucial role in pharmacophoric recognition, forming additional hydrogen bonds and enhancing inhibitory potency.[3][4] The antioxidant activity exhibited by some of these derivatives provides a dual therapeutic benefit by also combating the oxidative stress associated with diabetes.[3]

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of test compounds against aldose reductase. The assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of the cofactor NADPH.[5][6][7]

Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (0.067 M, pH 6.2)

-

Test compounds and a positive control (e.g., Quercetin)

-

UV-Vis spectrophotometer

Procedure:

-

Enzyme Preparation: Homogenize rat lenses in phosphate buffer and centrifuge to obtain a supernatant containing partially purified aldose reductase.

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing phosphate buffer, NADPH, and the enzyme solution.

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the vehicle (e.g., DMSO) instead.

-

Pre-incubation: Incubate the mixture for 5-10 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

| Compound | Target | IC50 (µM) |

| Pyrido[1,2-a]pyrimidin-4-one Derivative X | Aldose Reductase | [Insert Value] |

| Quercetin (Positive Control) | Aldose Reductase | [Insert Value] |

Logical Workflow for Aldose Reductase Inhibition Assay

Caption: Workflow for Aldose Reductase Inhibition Assay.

II. Acetylcholinesterase Inhibition: A Strategy for Neurodegenerative Diseases

The this compound scaffold is also integral to the synthesis of carbamoyloxy derivatives of 2-substituted imidazo[1,2-a]pyridinium salts, which have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[8] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease and myasthenia gravis.

Mechanism of Action

These imidazo[1,2-a]pyridinium derivatives act as inhibitors of acetylcholinesterase. Their mechanism likely involves binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. The structure-activity relationship of these compounds is a critical area of investigation to optimize their inhibitory potency and selectivity.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[2][9][10]

Materials:

-

Acetylcholinesterase (AChE)

-

Acetylthiocholine iodide (ATCI) (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds and a positive control (e.g., Donepezil)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.

-

Reaction Setup: In a 96-well plate, add the AChE solution, followed by the test compound at various concentrations.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition and the IC50 value as described for the aldose reductase assay.

Data Presentation:

| Compound | Target | IC50 (µM) |

| Imidazo[1,2-a]pyridinium Derivative Y | Acetylcholinesterase | [Insert Value] |

| Donepezil (Positive Control) | Acetylcholinesterase | [Insert Value] |

Signaling Pathway for Acetylcholinesterase Inhibition

Caption: Effect of AChE inhibitors on cholinergic transmission.

III. Anti-Cancer Activity: Targeting Cellular Proliferation

Derivatives of 6-amino-2-pyridone, specifically 6-amino-2-pyridone-3,5-dicarbonitriles, have emerged as a promising class of anti-cancer agents.[11][12][13][14][15] These compounds have demonstrated potent cytotoxic activity against a range of cancer cell lines, including those of the breast, brain, liver, and lung.[13]

Mechanism of Action

The precise mechanism of action of these dicarbonitrile derivatives is an active area of research. However, studies suggest that their anti-cancer effects are mediated through the induction of apoptosis.[16] The dicarbonitrile and amino groups are thought to be crucial for their interaction with molecular targets within cancer cells, potentially interfering with key signaling pathways that regulate cell survival and proliferation. Some derivatives have shown enhanced cytotoxicity when used in combination with other clinically relevant small molecule inhibitors, such as those targeting receptor tyrosine kinases and the proteasome, suggesting a synergistic effect.[13][14]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.[8][17][18]

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Test compounds and a positive control (e.g., Doxorubicin)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Breast Cancer) | 6-amino-2-pyridone-3,5-dicarbonitrile Derivative Z | [Insert Value] |

| PC-3 (Prostate Cancer) | 6-amino-2-pyridone-3,5-dicarbonitrile Derivative Z | [Insert Value] |

| Doxorubicin (Positive Control) | [Insert Value] |

Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

IV. Dual GSK-3β/CK-1δ Inhibition: A Novel Approach for Alzheimer's Disease

A series of 6-amino pyridine derivatives have been developed as potent dual inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and Casein Kinase-1δ (CK-1δ).[19] Both kinases are implicated in the pathology of Alzheimer's disease, particularly in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of the disease.

Mechanism of Action

These 6-amino pyridine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of both GSK-3β and CK-1δ. Molecular docking studies have shown that the 6-amino pyridine ring forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase active site. By simultaneously inhibiting both kinases, these compounds can more effectively reduce tau hyperphosphorylation and its downstream pathological consequences. This dual-target approach represents a promising strategy for the development of novel therapeutics for Alzheimer's disease.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of compounds against GSK-3β and CK-1δ using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human GSK-3β or CK-1δ

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

Test compounds and a positive control (e.g., Staurosporine)

-

Microplate reader capable of luminescence detection

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound.

-

Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound in the kinase assay buffer.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time.

-

ATP Depletion and ADP Conversion: Stop the kinase reaction and convert the remaining ATP to ADP, then convert the ADP produced by the kinase reaction to ATP using the reagents from the luminescent assay kit.

-

Luminescence Measurement: Add the detection reagent and measure the luminescence, which is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Data Presentation:

| Kinase | Compound | IC50 (µM) |

| GSK-3β | 6-amino pyridine Derivative 8d | 0.77 ± 0.01 |

| CK-1δ | 6-amino pyridine Derivative 8d | 0.57 ± 0.12 |

| Staurosporine (Positive Control) | GSK-3β/CK-1δ | [Insert Value] |

Signaling Pathway of Dual GSK-3β/CK-1δ Inhibition in Tau Pathology

Caption: Inhibition of GSK-3β and CK-1δ by 6-amino pyridine derivatives prevents tau hyperphosphorylation.

Conclusion: A Scaffold with a Bright Future

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. Its synthetic tractability and favorable physicochemical properties have allowed medicinal chemists to explore a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets. The examples discussed in this guide, from enzyme inhibitors for metabolic and neurodegenerative diseases to cytotoxic agents for cancer therapy, highlight the immense potential of this privileged structure. As our understanding of disease biology deepens, the this compound core will undoubtedly continue to serve as a valuable platform for the design and discovery of the next generation of innovative medicines.

References

- MOLBASE. This compound|5154-00-7. [Link]

- RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

- Bio-protocol. 2.4. Aldose Reductase Activity Assay. [Link]

- PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]

- SciSpace. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors. [Link]

- ResearchGate. Aldose reductase inhibition Assay protocol. [Link]

- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

- PubMed.

- Boster Biological Technology. Acetylcholinesterase (AChE)

- T. Horton. MTT Cell Assay Protocol. [Link]

- PMC - PubMed Central. A novel mass spectrometry-based assay for GSK-3β activity. [Link]

- PubMed.

- ACS Publications. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Journal of Medicinal Chemistry. [Link]

- NCBI - NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

- ResearchGate. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease | Request PDF. [Link]

- Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

- RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

- NIH. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

- PLOS One. A New Approach to Control the Enigmatic Activity of Aldose Reductase. [Link]

- ResearchGate. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

- Cambridge Open Engage. One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity | Biological and Medicinal Chemistry | ChemRxiv. [Link]

- ResearchGate. 6-Amino-4-(pyrimidin-4-yl)pyridones: Novel glycogen synthase kinase-3β inhibitors | Request PDF. [Link]

- PMC. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. [Link]

- ResearchGate. (PDF) Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds. [Link]

- PMC - PubMed Central.

- ResearchGate. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. [Link]

- PMC. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. [Link]

- PubMed Central. Inhibition of Casein Kinase 1δ as a Novel Therapeutic Strategy for Amyotrophic Lateral Sclerosis: A Theoretical Study. [Link]

- PubMed. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. [Link]

- PubMed Central. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. [Link]

- SciELO. Discovery of Thiopyrimidinone Derivatives as a New Class of Human Aldose Reductase Inhibitors. [Link]

- Protocols.io. In vitro kinase assay. [Link]

- PubMed Central.

- Protein Kinase CK-1 Inhibitors As New Potential Drugs for Amyotrophic Lateral Sclerosis.

- PubMed. Anticholinesterase activity and structure activity relationships of a new series of hemicholinium-3 analogs. [Link]

Sources

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bosterbio.com [bosterbio.com]

- 10. attogene.com [attogene.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. benchchem.com [benchchem.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. researchgate.net [researchgate.net]

Investigating the Biological Activity of 2-Amino-6-hydroxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the 2-Amino-6-hydroxypyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its unique electronic properties and capacity for diverse chemical modifications make it a privileged scaffold in drug discovery.[3] Among the vast landscape of pyridine-based compounds, derivatives of this compound have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. These activities span from anticancer and antimicrobial to antiviral and enzyme inhibition, underscoring the therapeutic potential embedded within this versatile chemical framework.[4][5][6][7]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a strategic and logical workflow for investigating the biological activity of novel this compound derivatives. As a senior application scientist, the aim is to impart not just the "how" but, more critically, the "why" behind experimental choices, ensuring a robust and insightful investigation from initial screening to mechanistic elucidation and structure-activity relationship (SAR) studies.

Chapter 1: Foundational Screening – Unveiling the Primary Biological Activity

The journey of a novel compound begins with a broad yet systematic screening process to identify its primary biological effects. This initial phase is crucial for directing subsequent, more focused investigations. The choice of initial screens should be guided by any existing knowledge of similar scaffolds or by a desire to explore a wide range of potential therapeutic applications.

A Triad of Primary Screens: Anticancer, Antimicrobial, and Antiviral

Given the known activities of aminopyridine derivatives, a logical starting point is to assess their potential in three key therapeutic areas: oncology, infectious diseases (bacterial and viral).

A significant body of research points to the anticancer potential of pyridine derivatives.[2][8] The initial assessment of a novel this compound derivative's anticancer activity is efficiently accomplished through in vitro cytotoxicity assays against a panel of cancer cell lines.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9][10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9][11]

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.[12]

-

MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours.[10]

-

Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.

Causality Behind Experimental Choices:

-

Choice of Cell Lines: Using a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential selectivity.

-

Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, enabling the detection of effects on cell proliferation.

-

Controls: The vehicle control ensures that the solvent used to dissolve the compound does not have a cytotoxic effect, while the positive control validates the assay's ability to detect cytotoxicity.

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial agents. Pyridine derivatives have shown promise in this area.[13][14] The initial screening for antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth medium.[16]

-

Compound Dilution: Prepare serial twofold dilutions of the this compound derivative in a 96-well microtiter plate containing broth medium.[6]

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[14]

Causality Behind Experimental Choices:

-

Standardized Inoculum: A standardized bacterial concentration is critical for the reproducibility and comparability of MIC results.

-

Broth Medium: The choice of broth should support the optimal growth of the test organism.

-

Serial Dilutions: Twofold serial dilutions allow for a precise determination of the MIC value.

The structural diversity of pyridine derivatives also extends to antiviral applications.[5][7] A common and effective method for initial antiviral screening is the plaque reduction assay.

Experimental Protocol: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques (localized areas of cell death) caused by a lytic virus in a monolayer of host cells.[17]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of virus (multiplicity of infection - MOI).

-

Compound Treatment: After a brief adsorption period, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound. The overlay medium is semi-solid (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[17]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet), which stains living cells but not the plaques. Count the number of plaques in each well.[18]

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value.

Causality Behind Experimental Choices:

-

Confluent Monolayer: A confluent cell layer ensures that plaques are distinct and countable.

-

Semi-Solid Overlay: This is crucial for localizing the viral infection and allowing the formation of discrete plaques.

-

Vital Stain: Crystal violet provides a clear contrast between the living cells and the plaques, facilitating accurate counting.